N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
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Overview
Description
N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide, also known as MTPCPEDA, is a synthetic organic compound with a variety of applications in the scientific research field. It is a cyclic amide compound that is composed of a thiophen-2-yl cyclopentylmethyl moiety and a methylenediamine moiety. MTPCPEDA is a useful reagent for the synthesis of various compounds and has been used in a variety of studies in the fields of biochemistry and physiology. In
Scientific Research Applications
N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide has been used in a variety of scientific studies as a reagent for the synthesis of various compounds. It has been used in the synthesis of a variety of heterocyclic compounds, such as thiophene-2-carboxamide and thiophene-2-carboxylic acid, which have potential applications in the field of medicinal chemistry. N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide has also been used in the synthesis of a variety of amides, such as N-methyl-N'-(thiophen-2-yl)propylenediamide and N-methyl-N'-(thiophen-2-yl)butylenediamide, which have potential applications in the field of organic synthesis. In addition, N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide has been used in the synthesis of a variety of thiophene-based polymers, which have potential applications in the field of materials science.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other thiophene derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include pH, temperature, presence of other molecules, and more
Advantages and Limitations for Lab Experiments
The use of N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available from chemical suppliers. It is also relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to the use of N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide in laboratory experiments. It is a relatively unstable compound and can decompose if not stored properly. In addition, it is a relatively toxic compound and should be handled with caution.
Future Directions
There are a variety of potential future directions for the use of N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide in scientific research. One potential direction is the development of new synthetic methods for the synthesis of N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide and its derivatives. This could lead to the development of new compounds with potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. Another potential direction is the development of new methods for the analysis of N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide and its derivatives. This could lead to the development of new methods for the characterization of these compounds, which could be useful in the study of their biochemical and physiological effects. Finally, there is the potential for the development of new methods for the delivery of N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide and its derivatives. This could lead to the development of new methods for the targeted delivery of these compounds to specific tissues or organs, which could be useful in the treatment of a variety of diseases.
Synthesis Methods
N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide can be synthesized through two different methods. The first method involves the reaction of thiophen-2-ylcyclopentanone with methylamine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and yields N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide as the main product. The second method involves the reaction of N-methyl-N'-(thiophen-2-yl)ethanediamide with a cyclopentylmethyl halide, such as the bromide or iodide, in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is also carried out at room temperature and yields N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide as the main product.
properties
IUPAC Name |
N-methyl-N'-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-14-11(16)12(17)15-9-13(6-2-3-7-13)10-5-4-8-18-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWXWYPJFHFEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1(CCCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide |
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